molecular formula C12H17NO2 B310381 N-(2,5-dimethylphenyl)-2-ethoxyacetamide

N-(2,5-dimethylphenyl)-2-ethoxyacetamide

Cat. No.: B310381
M. Wt: 207.27 g/mol
InChI Key: CCSVDTLEDYNLGY-UHFFFAOYSA-N
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Description

N-(2,5-Dimethylphenyl)-2-ethoxyacetamide is an acetamide derivative featuring a 2,5-dimethylphenyl group attached to the nitrogen atom and an ethoxy substituent on the acetamide backbone. This compound has been investigated for its role in inhibiting photosynthetic electron transport (PET) in spinach chloroplasts, demonstrating potent activity with an IC50 of ~10 µM . The 2,5-dimethyl substitution on the phenyl ring and the ethoxy group contribute to its lipophilicity and electronic properties, which are critical for its bioactivity.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-ethoxyacetamide

InChI

InChI=1S/C12H17NO2/c1-4-15-8-12(14)13-11-7-9(2)5-6-10(11)3/h5-7H,4,8H2,1-3H3,(H,13,14)

InChI Key

CCSVDTLEDYNLGY-UHFFFAOYSA-N

SMILES

CCOCC(=O)NC1=C(C=CC(=C1)C)C

Canonical SMILES

CCOCC(=O)NC1=C(C=CC(=C1)C)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide :
    This analog replaces the dimethylphenyl group with a 3,5-difluorophenyl moiety and incorporates a hydroxynaphthalene core. Despite the electron-withdrawing fluorine substituents, it shows comparable PET inhibition (IC50 ~10 µM) to the target compound . This suggests that both electron-donating (methyl) and electron-withdrawing (fluoro) groups can enhance activity, provided they optimize lipophilicity and steric fit within the target site.

  • N-(2,6-Diethylphenyl)-2-methoxyacetamide (CAS 701219-94-5): Substitutions at the 2,6-positions (diethyl) instead of 2,5-dimethyl reduce steric hindrance near the amide bond.

Functional Group Modifications

  • N-(2,5-Dimethylphenyl)-2-methylthioacetamide :
    Replacing the ethoxy group with a methylthio (-SMe) substituent increases lipophilicity and introduces a sulfur atom, which may alter metabolic stability or binding interactions .

  • Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) :
    A commercial herbicide with chloro and methoxymethyl groups. The electron-withdrawing chlorine enhances binding to acetolactate synthase (ALS), a target enzyme in weed control, whereas the methoxymethyl group improves soil persistence . Compared to this compound, alachlor’s mechanism diverges, targeting fatty acid synthesis rather than PET.

Core Structure Variations

  • 2-(2,5-Dimethoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide: Incorporates a dimethoxyphenyl group and a hydroxy-phenylethyl chain. The phenolic hydroxyl group enables hydrogen bonding, which may enhance solubility but reduce membrane penetration compared to the ethoxy variant .
  • N-Substituted Thiazolyl Acetamides (e.g., 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide) :
    The thiazole ring introduces aromatic heterocyclic interactions, while dichlorophenyl groups provide steric bulk. These compounds often target penicillin-binding proteins or act as ligands in coordination chemistry, differing from the PET inhibition mechanism of the target compound .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents/Functional Groups Biological Activity (IC50 or Use) Mechanism/Target Evidence ID
This compound 2,5-dimethylphenyl, ethoxy PET inhibition (IC50 ~10 µM) Spinach chloroplasts PET
N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide 3,5-difluorophenyl, hydroxynaphthalene PET inhibition (IC50 ~10 µM) Photosystem II
Alachlor 2,6-diethylphenyl, chloro, methoxymethyl Herbicide (ALS inhibitor) Fatty acid synthesis
N-(2,6-Diethylphenyl)-2-methoxyacetamide 2,6-diethylphenyl, methoxy Not reported (structural analog) N/A
N-(2,5-Dimethylphenyl)-2-methylthioacetamide 2,5-dimethylphenyl, methylthio Not reported (higher lipophilicity) N/A

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